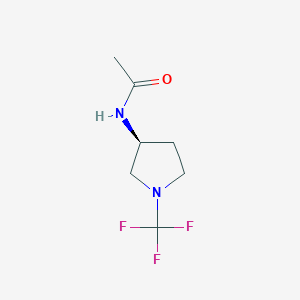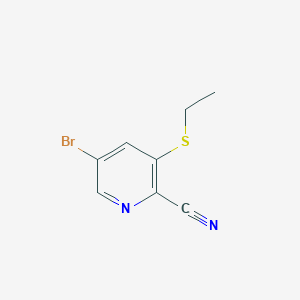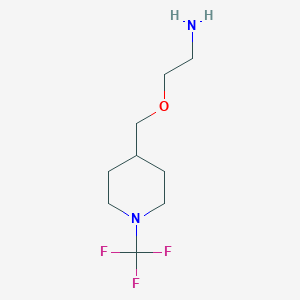![molecular formula C8H12BrNO B13962892 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azabicyclo[221]heptan-4-yl)-2-bromoethanone is a chemical compound that belongs to the class of azabicyclic compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone typically involves the reaction of 1-azabicyclo[2.2.1]heptane with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as palladium-catalyzed reactions to improve yield and purity .
Analyse Chemischer Reaktionen
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone can be compared with other azabicyclic compounds such as:
1-Azabicyclo[2.2.1]heptane: A precursor in the synthesis of the compound.
2-Azabicyclo[2.2.1]heptane: Another azabicyclic compound with similar structure but different chemical properties.
1-Azabicyclo[2.2.1]heptan-4-yl)methanamine: A related compound with different functional groups.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H12BrNO |
|---|---|
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
1-(1-azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C8H12BrNO/c9-5-7(11)8-1-3-10(6-8)4-2-8/h1-6H2 |
InChI-Schlüssel |
HSZUMCVGGSAHRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1(C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



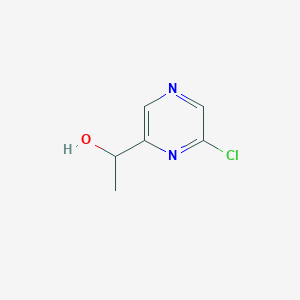
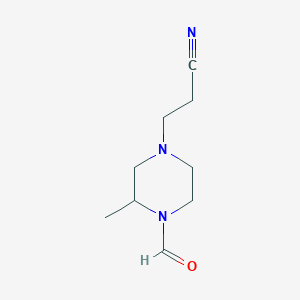
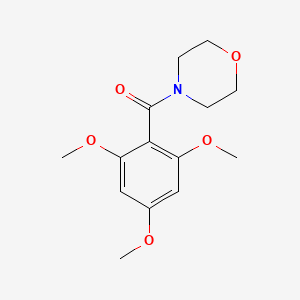
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)


![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
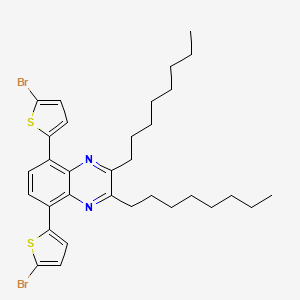
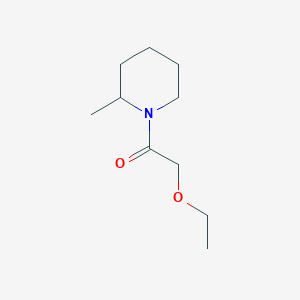
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
